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molecular formula C10H8O3 B8472481 Methyl 5-ethynyl-2-hydroxybenzoate

Methyl 5-ethynyl-2-hydroxybenzoate

Cat. No. B8472481
M. Wt: 176.17 g/mol
InChI Key: LADCZLFRICNCHD-UHFFFAOYSA-N
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Patent
US05556855

Procedure details

Methyl 5-ethynyl-2-hydroxybenzoate (8 g, 45.4 mmol), prepared according to Example 1 b, was dissolved in a mixture of diethyl ether and light petroleum (200+200 ml) in a hydrogenation flask. Quinoline (1.7 ml) and palladium on CaCO3, poisoned with Pb (Lindlax catalyst; 200 mg) were added, and the flask was attached to an atmospheric pressure hydrogenation apparatus. The mixture was stirred for 2 h at room temperature, by then the calculated amount of hydrogen had been consumed. The catalyst was filtered off and the solution was evaporated to dryness. The product was purified by flash column chromatograpy on silica, using toluene as an eluent. A nearly quantitative yield was obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Pb
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
light petroleum
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([OH:13])=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9])#[CH:2].N1C2C(=CC=CC=2)C=CC=1>C(OCC)C.[Pd]>[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([OH:13])=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9])=[CH2:2]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(#C)C=1C=CC(=C(C(=O)OC)C1)O
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Three
Name
Pb
Quantity
200 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
light petroleum
Quantity
200 mL
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
by then the calculated amount of hydrogen had been consumed
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatograpy on silica
CUSTOM
Type
CUSTOM
Details
A nearly quantitative yield was obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=C)C=1C=CC(=C(C(=O)OC)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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